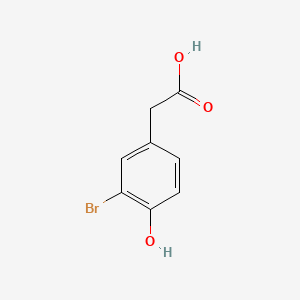

3-Bromo-4-hydroxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCOQXPSXVGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191984 | |

| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38692-80-7 | |

| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38692-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038692807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U77FZB4AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid (CAS No. 38692-80-7)

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxyphenylacetic acid, a key intermediate in the development of novel therapeutics and specialized agrochemicals. Intended for researchers, medicinal chemists, and professionals in drug discovery and development, this document synthesizes critical data on its synthesis, characterization, and applications, grounded in established scientific principles and supported by authoritative references.

Introduction: A Versatile Building Block

This compound, with the Chemical Abstracts Service (CAS) number 38692-80-7 , is a substituted phenylacetic acid derivative.[1][2] Its molecular structure, featuring a bromine atom and a hydroxyl group on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis. This compound serves as a critical starting material for the synthesis of a variety of bioactive molecules, particularly in the realms of anti-inflammatory agents and analgesics.[3][4] Furthermore, its utility extends to the agricultural sector, where it is an intermediate in the development of innovative herbicides and plant growth regulators.[4]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 38692-80-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | Off-white to yellow powder | [4] |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 363.9 °C | [3] |

| Purity | ≥ 98% (typically by HPLC) | |

| Storage | Room temperature, in a dry, well-ventilated area. | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and efficient method involves the demethylation of its methoxy precursor, 3-Bromo-4-methoxyphenylacetic acid. This reaction is a classic example of ether cleavage, a fundamental transformation in organic synthesis.

Protocol: Synthesis via Demethylation

This protocol is based on the demethylation of 3-bromo-4-methoxyphenylacetic acid, a reaction that can be effectively carried out using strong Lewis acids like boron tribromide (BBr₃).

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxyphenylacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise via a syringe or dropping funnel. The reaction is exothermic and requires careful temperature control.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of water or methanol while cooling the flask in an ice bath. This will decompose any excess BBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as BBr₃ is highly reactive towards moisture.

-

Low-Temperature Addition: The dropwise addition of BBr₃ at low temperatures helps to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Quenching: The careful quenching of the reaction is a critical safety step to neutralize the reactive BBr₃.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for purity analysis.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like phosphoric acid or formic acid for improved peak shape.[1]

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Spectroscopic Analysis

While publicly available, verified spectra for this specific compound are scarce, the expected spectral data based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic signals will be split due to coupling between adjacent protons, and their chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad peak), the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.

Pharmaceutical Drug Development

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bromo and hydroxyl groups on the phenyl ring of this compound provides reactive handles for further chemical modifications, allowing for the synthesis of libraries of compounds for screening as potential anti-inflammatory and analgesic agents.[3][4]

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a building block for the synthesis of novel herbicides.[4] The specific substitution pattern on the phenyl ring can be tailored to achieve selective herbicidal activity against target weed species while minimizing damage to crops.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agricultural research and development. Its unique structural features provide a foundation for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, analysis, applications, and safety, serving as a valuable resource for scientists and researchers working in these fields.

References

- This compound | SIELC Technologies. (2018, May 16). [Link]

- This compound (C8H7BrO3) - PubChemLite. [Link]

- This compound - precisionFDA. [Link]

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020)

- This compound - MySkinRecipes. [Link]

- 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. [Link]

- 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. [Link]

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]

- Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. [Link]

- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google P

- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google P

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. (2022, May 10). [Link]

- Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones - PubMed. [Link]

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]

- Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)

- Organic Compounds As Anti-inflammatory Agents, Natural And Synthetic - STM Journals. [Link]

- HERBICIDAL COMPOUNDS - European Patent Office - EP 3924339 B1 - Googleapis.com. (2020, February 10). [Link]

- ARYLOXYPYRIMIDINYL ETHERS AS HERBICIDES - European Patent Office - EP 3322293 B1 - EPO. (2021, May 19). [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxyphenylacetic acid is a halogenated derivative of 4-hydroxyphenylacetic acid, a naturally occurring phenolic compound. Its strategic combination of a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring makes it a highly versatile and valuable intermediate in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its reactivity, established applications in pharmaceutical and agrochemical research, and essential safety protocols, serving as a comprehensive resource for professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenylacetic acid core structure.[1] Key to its reactivity is the substitution pattern on the benzene ring: a hydroxyl group at position 4 and a bromine atom at position 3.[1] This arrangement influences the electronic properties and steric accessibility of its functional groups.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-Bromo-4-hydroxyphenyl)acetic acid | [1][2] |

| Synonyms | 3-Bromo-4-hydroxybenzeneacetic acid | [1][3] |

| CAS Number | 38692-80-7 | [3][4][5][6][7] |

| Molecular Formula | C₈H₇BrO₃ | [3][5][7] |

| Molecular Weight | 231.04 g/mol | [3][4][5] |

| Appearance | Off-white to yellow powder | [3] |

| Melting Point | 105-107°C | [5] |

| Boiling Point | 363.9°C (Predicted) | [5] |

| LogP | 1.97 | [6] |

| Storage | Store at 0-8°C, dry conditions | [3][5] |

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group ortho to each other significantly impacts the acidity of the phenol and the reactivity of the aromatic ring towards further electrophilic substitution. The acetic acid moiety provides a site for amide bond formation, esterification, and other carboxylate chemistries.[1]

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of 4-hydroxyphenylacetic acid.

Causality of Experimental Choices:

-

Solvent: Acetic acid is a common solvent as it is polar enough to dissolve the starting material and is relatively inert to the brominating agent under the reaction conditions.

-

Brominating Agent: A solution of bromine (Br₂) in acetic acid is typically used. The reaction is an electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. Since the para position is blocked by the acetic acid side chain, bromination occurs primarily at the ortho positions (3 and 5).

-

Stoichiometry Control: Careful control of the stoichiometry (using approximately one equivalent of Br₂) is crucial to favor mono-bromination over di-bromination.

-

Temperature: The reaction is often run at or below room temperature to control the reaction rate and minimize the formation of side products.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of one molar equivalent of bromine in glacial acetic acid dropwise via the addition funnel over 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Quenching: Pour the reaction mixture into a beaker of ice water. This precipitates the crude product and quenches any remaining bromine.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region (~6.8-7.3 ppm) showing three distinct signals for the protons on the benzene ring. - A singlet at ~3.5 ppm corresponding to the two methylene (-CH₂) protons. - Broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic carbon (~170-180 ppm). - Signals for the six aromatic carbons, including the carbon bearing the bromine atom (~110-120 ppm) and the carbon bearing the hydroxyl group (~150-155 ppm). - A signal for the methylene carbon (~40 ppm). |

| IR Spectroscopy | - A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. - A sharp, strong absorption at ~1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - A broad absorption around 3200-3500 cm⁻¹ for the phenolic O-H stretch. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₈H₇BrO₃, peaks would be expected around m/z 230 and 232. |

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound.[6]

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

-

Instrument Setup:

-

Column: Use a reverse-phase column, such as a C18 column.[6]

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid or formic acid.[6]

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 280 nm) to monitor the aromatic chromophore.

-

-

Injection & Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is common for commercially available reagents.[3]

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex bioactive molecules.[3][5] Its structure is a scaffold that can be elaborated upon to develop agents targeting inflammatory and pain-related conditions.[2][3] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Biochemical Research: The compound and its derivatives are used in studies to investigate the mechanisms of enzymes and receptors, aiding in the discovery of new therapeutic targets.[2][3]

-

Agrochemicals: It is explored for its potential in developing new plant growth regulators, herbicides, or fungicides, where the brominated phenolic structure can be tuned to modulate biological activity.[3]

-

Material Science: Researchers are investigating its role in creating novel materials with specific electronic or optical properties.[2]

Diagram: Role in Synthetic Chemistry

Caption: Reactivity of this compound's functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While a full toxicological profile has not been established, related compounds provide guidance on necessary precautions.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Nitrile gloves

-

Safety glasses or goggles

-

A lab coat

-

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is between 0-8°C.[3]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[8][10] If irritation persists, seek medical advice.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

References

- This compound, min 98%, 100 grams. Sthem Chemicals. [Link]

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- This compound - SIELC Technologies. SIELC Technologies. [Link]

- This compound | 38692-80-7 - J&K Scientific LLC. J&K Scientific. [Link]

- This compound [CAS: 38692-80-7] - Ivy Fine Chemicals. Ivy Fine Chemicals. [Link]

- This compound, 100 g, CAS No. 38692-80-7 | Research Chemicals. Carl ROTH. [Link]

- This compound | C8H7BrO3 | CID 2769628 - PubChem.

Sources

- 1. CAS 38692-80-7: this compound [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. ivychem.com [ivychem.com]

- 8. fishersci.com [fishersci.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromo-4-hydroxyphenylacetic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and optimization of experimental conditions. The causality behind experimental choices will be explained, and detailed, self-validating protocols will be presented.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a phenylacetic acid scaffold with bromine and hydroxyl substituents, allows for diverse chemical modifications. This makes it a valuable precursor for synthesizing a range of compounds, including anti-inflammatory agents and analgesics.[1][2][4] The strategic placement of the bromine atom and the hydroxyl group on the aromatic ring provides handles for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Material

The synthesis of this compound can be approached from several starting points. The choice of the initial raw material is a critical decision that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. The most prevalent strategies involve:

-

Direct Bromination of 4-Hydroxyphenylacetic Acid: This is often the most direct and atom-economical approach.

-

Synthesis from L-Tyrosine: Leveraging a readily available and chiral starting material.

-

Multi-step Synthesis via Sandmeyer Reaction: A classic and reliable method for introducing a bromine atom onto an aromatic ring.

-

Condensation Reaction with Bromophenol and Glyoxylic Acid: A convergent approach that builds the molecule from smaller fragments.

The following sections will explore these primary routes in detail, providing both theoretical grounding and practical, field-proven protocols.

Synthesis Pathway I: Electrophilic Bromination of 4-Hydroxyphenylacetic Acid

The direct bromination of 4-hydroxyphenylacetic acid is a conceptually straightforward electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the acetic acid side chain, bromination occurs at one of the ortho positions.

Mechanistic Considerations

The reaction proceeds via the attack of the electron-rich aromatic ring on a bromine source. The choice of brominating agent and reaction conditions is crucial to control selectivity and minimize the formation of di-brominated byproducts. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The use of a catalyst, such as a Lewis acid or a Brønsted acid, can enhance the electrophilicity of the bromine source.[5][6]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes NBS, a safer and more manageable source of electrophilic bromine compared to liquid bromine.

Materials:

-

4-Hydroxyphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Mandelic acid (catalyst)[6]

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (1 equivalent) and mandelic acid (0.1 equivalents) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Table 1: Representative Data for Bromination of 4-Hydroxyphenylacetic Acid

| Parameter | Value |

| Starting Material | 4-Hydroxyphenylacetic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | Mandelic Acid |

| Solvent | Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Synthesis Pathway II: Synthesis from L-Tyrosine

L-Tyrosine, a naturally occurring amino acid, serves as an attractive and chiral starting material for the synthesis of this compound. This pathway involves the bromination of the tyrosine aromatic ring followed by modification of the amino acid side chain.

Key Transformations

The synthesis from L-tyrosine typically involves two key steps:

-

Regioselective Bromination: Introduction of a bromine atom at the 3-position of the tyrosine ring.

-

Deamination and Oxidation/Reduction: Conversion of the amino acid side chain to an acetic acid moiety.

A notable method for the bromination of L-tyrosine utilizes dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid and acetic acid.[7][8]

Experimental Protocol: Bromination of L-Tyrosine

Materials:

-

L-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (48% aqueous)

-

Glacial acetic acid

Procedure:

-

Suspend L-Tyrosine (1 equivalent) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.

-

Add dimethyl sulfoxide (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring for the consumption of the starting material by TLC or HPLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Adjust the pH of the solution to induce precipitation of the 3-bromo-L-tyrosine product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The resulting 3-bromo-L-tyrosine can then be converted to this compound through a subsequent deamination and oxidation sequence, for instance, via a diazotization reaction followed by a suitable workup.

Synthesis Pathway III: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool in organic synthesis for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[9][10][11][12][13] This method offers a reliable route to this compound, typically starting from 3-amino-4-hydroxyphenylacetic acid.

The Underlying Chemistry

The process involves three main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom.[10][13]

-

Workup and Isolation: The desired product is isolated and purified from the reaction mixture.

Visualization of the Sandmeyer Reaction Pathway

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. byjus.com [byjus.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-hydroxyphenylacetic Acid in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-4-hydroxyphenylacetic acid (BHPA), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in drug development—influencing everything from reaction kinetics to bioavailability—this document synthesizes theoretical principles, predictive methodologies, and practical experimental protocols.[][3] While quantitative solubility data for BHPA is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and tools to predict, understand, and experimentally determine its solubility in a range of common organic solvents. We will delve into the physicochemical properties of BHPA, explore predictive models such as Hansen Solubility Parameters (HSP), provide comparative data from structurally analogous compounds, and present a detailed, self-validating experimental workflow for precise solubility determination.

Introduction: The Criticality of Solubility in Modern Chemistry

This compound (CAS No. 38692-80-7) is a versatile building block in medicinal and agricultural chemistry.[1] Its utility as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility stands as a paramount parameter.

In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a decisive factor. It governs the ease of handling, purification, formulation, and ultimately, the bioavailability of the final drug product.[] A comprehensive understanding of a compound's solubility profile in various organic solvents is therefore not merely academic; it is a cornerstone of efficient process development, formulation design, and successful clinical outcomes. This guide aims to provide a robust framework for approaching the solubility of this compound.

Physicochemical Properties of this compound: A Molecular Perspective

The solubility of a compound is intrinsically linked to its molecular structure. The interplay of functional groups, polarity, and intermolecular forces dictates how readily a solute will dissolve in a given solvent. For this compound, the key structural features are the phenyl ring, the bromine substituent, the hydroxyl group, and the carboxylic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [4][5] |

| Molecular Weight | 231.04 g/mol | [4][5] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 105-107 °C | [6] |

| Boiling Point (Predicted) | 363.9 °C | |

| pKa (Predicted) | 4.33 ± 0.10 | [6] |

| XlogP (Predicted) | 1.7 | [7] |

Analysis of Physicochemical Characteristics:

-

Polarity and Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes BHPA a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5] This is a primary determinant of its solubility, suggesting a preference for polar solvents.[5]

-

Acidity (pKa): With a predicted pKa of around 4.33, the carboxylic acid group is weakly acidic.[6] This indicates that in basic solutions, it will deprotonate to form a highly polar carboxylate salt, significantly enhancing its aqueous solubility.

-

Lipophilicity (XlogP): The predicted XlogP of 1.7 suggests a moderate degree of lipophilicity, attributed to the phenyl ring and the bromine atom.[7] This implies that while it favors polar solvents, it may also exhibit some solubility in less polar organic environments.

The molecular structure of BHPA suggests a classic "amphiphilic" character, albeit with a stronger inclination towards polarity. The general rule of "like dissolves like" would predict good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and acetone), and lower solubility in non-polar solvents (like hexane and toluene).

Predictive Approaches to Solubility

In the absence of extensive experimental data, predictive models offer valuable insights into a compound's likely solubility behavior.

Comparative Analysis with Structurally Similar Compounds

A powerful method for estimating solubility is to examine data for structurally analogous molecules. p-Hydroxyphenylacetic acid (p-HPAA), lacking the bromine substituent, provides an excellent reference point. A study by Gracin and Rasmuson (2002) reported the solubility of p-HPAA in various solvents at 20 °C.

| Solvent | Solubility of p-Hydroxyphenylacetic Acid (g/kg of solvent) |

| Water | 13.9 |

| Methanol | 1098 |

| Ethanol | 643 |

| 2-Propanol | 338 |

| Acetone | 509 |

| Chloroform | < 0.1 |

| Toluene | < 0.1 |

Source: Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.[8]

Expert Interpretation: The high solubility of p-HPAA in alcohols and acetone is consistent with the strong hydrogen bonding interactions between the solute and these polar solvents.[8] The introduction of a bromine atom in this compound is expected to slightly increase the molecular weight and lipophilicity. This may lead to a modest decrease in solubility in highly polar solvents like water and a potential slight increase in solubility in solvents of intermediate polarity compared to p-HPAA. However, the overall trend of high solubility in polar organic solvents is expected to be maintained.

Hansen Solubility Parameters (HSP): A Deeper Dive

Hansen Solubility Parameters (HSP) provide a more sophisticated, quantitative approach to the "like dissolves like" principle.[9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[9] While experimentally determined HSP values for BHPA are not available, they can be estimated using group contribution methods. This theoretical framework is invaluable for solvent selection and for understanding complex solubility phenomena, such as identifying synergistic solvent blends where two poor solvents can combine to become a good solvent system.[9]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following is a robust, self-validating workflow based on the widely accepted "shake-flask" method, suitable for determining the equilibrium solubility of this compound in various organic solvents.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. An amount that is visibly in excess after equilibration is sufficient.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours).[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant using a syringe and immediately filter it through a syringe filter into a clean HPLC vial. This step must be performed quickly to minimize solvent evaporation.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC. The concentration of BHPA is determined by comparing the peak area to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is sparse, a robust understanding of its solubility profile can be achieved through a multi-faceted approach. By analyzing its physicochemical properties, drawing comparisons with structural analogs like p-hydroxyphenylacetic acid, and leveraging predictive frameworks such as Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection. For applications requiring high precision, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. This integrated strategy of theoretical prediction and empirical verification empowers scientists and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors, ultimately accelerating the pace of innovation.

References

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

- World Health Organization (WHO). (n.d.). Annex 4.

- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.

- University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.

- Semantic Scholar. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- UNT Digital Library. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- PubChem. (n.d.). This compound.

- Carl ROTH. (n.d.). This compound, 100 g, CAS No. 38692-80-7.

- SIELC Technologies. (2018). This compound.

- precisionFDA. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C8H7BrO3).

- FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534).

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to.

- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.

- PubChem. (n.d.). Hydroxyphenylacetic acid.

- Pirika. (n.d.). Hansen Solubility Parameters.

- Crysdot LLC. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 38692-80-7: this compound [cymitquimica.com]

- 6. This compound CAS#: 38692-80-7 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. who.int [who.int]

3-Bromo-4-hydroxyphenylacetic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its role in developing anti-inflammatory and analgesic agents.[1][2] Its chemical stability is paramount to ensuring the integrity of these synthetic processes and the quality of the final products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, delving into its degradation chemistry, recommended handling procedures, and robust analytical methodologies for stability assessment. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing effective stability and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38692-80-7 | [3][4] |

| Molecular Formula | C₈H₇BrO₃ | [1][5] |

| Molecular Weight | 231.04 g/mol | [1][5] |

| Appearance | Off-white to yellow powder | [2] |

| Melting Point | 105-107°C | [1][6] |

| Boiling Point | 364°C | [6] |

| Purity (typical) | ≥98% (HPLC) | [2] |

Recommended Storage and Handling: A Proactive Approach to Stability

The preservation of this compound's chemical integrity hinges on meticulous storage and handling. The consensus from suppliers points towards sensitivity to atmospheric conditions, necessitating a controlled environment.

Optimal Storage Conditions

To mitigate degradation, the following storage conditions are recommended:

-

Temperature: For long-term storage, refrigeration at 0-8°C is advisable.[2] For shorter durations, storage at a controlled room temperature in a dry environment is acceptable.[1][6]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers must be sealed tightly to protect from moisture.

Handling Protocols

Adherence to safe handling practices is crucial not only for stability but also for personnel safety.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

-

Dispensing: When dispensing, minimize exposure to the ambient atmosphere. Use a glove box or a nitrogen-purged environment for highly sensitive applications.

The Chemistry of Degradation: Potential Pathways

While specific degradation kinetic studies on this compound are not extensively published, we can infer likely degradation pathways based on the known reactivity of brominated phenolic compounds. Forced degradation studies are essential to definitively identify these pathways.[7][8][9]

Oxidative Degradation

The phenolic hydroxyl group and the benzylic position of the acetic acid moiety are susceptible to oxidation. The presence of a bromine atom can also influence the reactivity of the aromatic ring.

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of colored quinone-type structures or cleavage of the aromatic ring over time.

-

Prevention: Storage under an inert atmosphere and in high-purity, antioxidant-free solvents is critical.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions in brominated phenols.

-

Mechanism: Photodegradation of brominated phenols often involves photohydrolysis, debromination, and the formation of hydroxyderivatives and other photoproducts.[10] The energy from light can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can propagate further degradation.

-

Prevention: Storage in light-protectant containers is a primary preventative measure.

Thermal Degradation

While the compound has a relatively high boiling point, prolonged exposure to elevated temperatures can lead to decomposition.

-

Mechanism: Thermal stress can induce decarboxylation of the acetic acid side chain or other complex decomposition reactions, potentially leading to the formation of brominated cresols or other aromatic byproducts. The thermal decomposition of other brominated flame retardants has been shown to produce brominated hydrocarbons, phenol, and bromophenols.[11]

-

Prevention: Adherence to recommended storage temperatures is crucial.

Hydrolytic Degradation

While generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether linkage if present as an impurity or in a formulated product, or promote other degradation pathways.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]

Stability-Indicating HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the parent compound from its potential degradation products.

Table 2: Recommended RP-HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV-Vis |

| MS Compatibility | Replace Phosphoric Acid with Formic Acid |

| Source:[14] |

Protocol for a Forced Degradation Study

To develop and validate a truly stability-indicating method, a forced degradation study should be performed.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: Treat the sample with 0.1 M NaOH at room temperature.

-

Oxidative: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal: Expose the solid compound and a solution to heat (e.g., 60°C).

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before injection.

-

HPLC Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method.

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks (degradation products).

-

Ensure the parent peak is well-resolved from any new peaks.

-

Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure in the presence of degradants.

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Conclusion

The stability of this compound is a critical parameter that influences its suitability as a synthetic intermediate. By implementing stringent storage and handling protocols, including temperature control, inert atmosphere, and protection from light, its degradation can be effectively minimized. A validated, stability-indicating HPLC method is an indispensable tool for ensuring the quality and purity of this compound. The insights and methodologies presented in this guide provide a robust framework for maintaining the integrity of this compound in research and development settings.

References

- Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.

- An efficient green protocol for photo-degradation of bromophenol blue dye. DESWATER.

- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH.

- stability-indicating hplc method: Topics by Science.gov. Science.gov.

- UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ResearchGate.

- This compound. SIELC Technologies.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- results of forced degradation study. ResearchGate.

- Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Forced Degradation Studies. SciSpace.

- Stability Indicating Forced Degradation Studies. RJPT.

- Stability Indicating HPLC Method Development and Validation. SciSpace.

- This compound. MySkinRecipes.

- Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. PMC.

- This compound, min 98%, 100 grams.

- Bromination of Phenols. Khan Academy.

- 4-Hydroxyphenylacetic acid. Wikipedia.

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

- Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440). HMDB.

- Method for preparing 4-hydroxyphenylacetic acid. Google Patents.

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 38692-80-7|this compound|BLD Pharm [bldpharm.com]

- 4. 38692-80-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 38692-80-7 [amp.chemicalbook.com]

- 7. longdom.org [longdom.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cetjournal.it [cetjournal.it]

- 12. ijtsrd.com [ijtsrd.com]

- 13. scispace.com [scispace.com]

- 14. This compound | SIELC Technologies [sielc.com]

3-Bromo-4-hydroxyphenylacetic acid theoretical properties

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-4-hydroxyphenylacetic Acid

Abstract: This document provides a comprehensive technical overview of the theoretical properties of this compound (CAS No. 38692-80-7). It is intended for researchers, medicinal chemists, and drug development professionals who utilize brominated phenolic compounds as intermediates in complex syntheses. This guide synthesizes computational predictions with fundamental spectroscopic principles to provide a robust profile of the molecule's physicochemical characteristics, expected spectral data, and reactivity. Methodologies for its synthesis and analysis are discussed from a practical, field-proven perspective, emphasizing the causal logic behind procedural steps.

Introduction: A Versatile Synthetic Building Block

This compound is a substituted phenylacetic acid derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure incorporates three key functional groups: a carboxylic acid, a phenol, and an aryl bromide. This trifunctional arrangement offers multiple reaction sites for chemical modification, making it a versatile scaffold for building more complex molecular architectures.[2] The strategic placement of the bromine atom, ortho to the hydroxyl group and meta to the acetic acid moiety, significantly influences the molecule's electronic properties and reactivity, which are critical considerations for synthetic planning.[3] This guide will elucidate the core theoretical properties of this compound, providing a predictive framework for its behavior in both analytical and synthetic contexts.

Core Physicochemical and Predicted Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters govern everything from solubility and storage conditions to its likely pharmacokinetic profile in early-stage drug discovery. The properties of this compound are summarized below.

dot

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

mol [label=<

Caption: Figure 1: Structure of this compound

Table 1: Physicochemical and Computationally Predicted Properties

| Property | Value | Source |

| CAS Number | 38692-80-7 | [1][4][5] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2][5] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 105-107 °C | [2][6] |

| Boiling Point | 363.9 °C (Predicted) | [2] |

| pKa | 4.33 ± 0.10 (Predicted) | [6] |

| LogP | 1.97 (Predicted) | [4] |

| Storage | Store at 0-8°C, sealed in dry conditions | [1][6] |

Expert Insights:

-

The predicted pKa of 4.33 is characteristic of a phenylacetic acid derivative.[6] This value is crucial for designing extraction and purification protocols. For instance, the compound will be deprotonated and water-soluble in a basic aqueous solution (pH > 6) and protonated and organic-soluble in an acidic aqueous solution (pH < 3).

-

The predicted LogP of 1.97 suggests moderate lipophilicity.[4] In drug development, this value falls within a range often associated with good membrane permeability, a key factor in oral bioavailability.

Theoretical Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. While experimental data is the ultimate arbiter, a theoretical prediction of the expected spectral features is an invaluable tool for planning experiments and interpreting results.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the asymmetrical substitution pattern. The molecule has three distinct types of protons.

-

Aromatic Protons (3H): Located on the benzene ring, these three protons form a complex splitting pattern, likely an ABX system.

-

The proton ortho to the -OH group (C5-H) is expected to appear as a doublet around 6.9-7.1 ppm.

-

The proton ortho to the bromine (C2-H) would likely be the most downfield, appearing as a doublet around 7.3-7.5 ppm.

-

The proton meta to both -OH and bromine (C6-H) would appear as a doublet of doublets around 7.1-7.3 ppm.

-

Rationale: The precise shifts are influenced by the combined electron-donating effect of the hydroxyl group and the electron-withdrawing/anisotropic effects of the bromine and acetic acid groups. The coupling constants (J-values) for ortho-coupling are typically in the range of 7-9 Hz.[7]

-

-

Methylene Protons (2H): The two protons of the -CH₂- group are chemically equivalent and are not adjacent to any other protons, so they are expected to produce a sharp singlet. This peak would likely appear in the range of 3.5-3.7 ppm.[8]

-

Acidic Protons (2H): The phenolic (-OH) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (>10 ppm), while the phenolic proton may appear between 5-9 ppm.

¹³C NMR Spectroscopy

The molecule's asymmetry means that all eight carbon atoms are chemically distinct and should produce eight unique signals in the broadband-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (~175-180 ppm): The carboxylic acid carbon is typically the most deshielded.

-

Aromatic Carbons (115-155 ppm):

-

The carbon bearing the hydroxyl group (C4) will be significantly upfield due to the oxygen's shielding effect (~150-155 ppm).

-

The carbon bearing the bromine atom (C3) will be downfield relative to an unsubstituted carbon (~115-120 ppm).

-

The carbon attached to the methylene group (C1) will be shifted downfield (~128-132 ppm).

-

The remaining three aromatic carbons (C2, C5, C6) will have shifts determined by their positions relative to the substituents.

-

-

Methylene Carbon (~40-45 ppm): The sp³-hybridized -CH₂- carbon will be the most upfield signal aside from any solvent peaks.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present.

-

O-H Stretch (3500-2500 cm⁻¹): A very broad and prominent band is expected in this region, resulting from the overlapping stretches of the phenolic -OH and the hydrogen-bonded carboxylic acid O-H.

-

C=O Stretch (~1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

-

C=C Stretch (1600-1450 cm⁻¹): Several medium-to-sharp peaks are expected in this region, characteristic of the aromatic ring.

-

C-O Stretch (~1200-1250 cm⁻¹): A strong band corresponding to the stretching of the phenolic C-O bond.

-

C-Br Stretch (700-500 cm⁻¹): A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.[9]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity: one for the M⁺ ion (containing ⁷⁹Br) at m/z 230 and another for the M+2 ion (containing ⁸¹Br) at m/z 232.

-

Fragmentation: A prominent fragmentation pathway would be the loss of the carboxyl group (-COOH), leading to a fragment ion at m/z 185/187. Another likely fragmentation is the benzylic cleavage to lose a bromine radical, although loss of the entire side chain is also possible.

dot graph "Theoretical_Properties_Overview" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Central Node A [label="this compound\n(C8H7BrO3)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=12];

// Properties Nodes B [label="¹H NMR\n- Aromatic ABX (3H)\n- Singlet CH2 (2H)\n- Broad OH, COOH", fillcolor="#FFFFFF"]; C [label="¹³C NMR\n- 8 Unique Signals\n- C=O ~175 ppm\n- CH2 ~40 ppm", fillcolor="#FFFFFF"]; D [label="IR Spec\n- Broad OH (3500-2500)\n- Strong C=O (~1710)\n- C-Br (~600)", fillcolor="#FFFFFF"]; E [label="Mass Spec\n- M+ / M+2 at 230/232\n- 1:1 Isotope Ratio\n- Loss of COOH", fillcolor="#FFFFFF"]; F [label="Predicted Properties\n- pKa: 4.33\n- LogP: 1.97", fillcolor="#FFFFFF"];

// Edges A -- B [label="Proton Env."]; A -- C [label="Carbon Skeleton"]; A -- D [label="Functional Groups"]; A -- E [label="Mass & Isotopes"]; A -- F [label="Physicochem."]; } ENDS_DOT

Caption: Figure 2: Relationship between structure and theoretical properties.

Reference Synthetic Protocol: Demethylation

A practical and scalable synthesis for this compound involves the demethylation of its methoxy-protected precursor, 3-Bromo-4-methoxyphenylacetic acid.[6] This is a common strategy in organic synthesis, where a hydroxyl group is protected as a more stable methyl ether during preceding reaction steps and then deprotected in a final step. Boron tribromide (BBr₃) is a highly effective reagent for this specific transformation.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start: 3-Bromo-4-\nmethoxyphenylacetic acid", shape=ellipse, fillcolor="#FBBC05"]; reagent [label="Reagent:\nBoron Tribromide (BBr₃)\nin Dichloromethane (DCM)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Reaction\n- Add BBr₃ dropwise at 0°C\n- Stir at RT for 2h\n- N₂ atmosphere"]; step2 [label="Step 2: Workup\n- Quench with water/ice\n- Precipitate forms"]; step3 [label="Step 3: Isolation\n- Filter the solid precipitate\n- Wash with cold DCM"]; end [label="Product: 3-Bromo-4-\nhydroxyphenylacetic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; reagent -> step1; step1 -> step2; step2 -> step3; step3 -> end; } ENDS_DOT

Caption: Figure 3: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-bromo-4-methoxyphenylacetic acid (14.0 g, 0.057 mol) and anhydrous dichloromethane (DCM, 100 mL).

-

Expertise Note: The use of a flame-dried flask and anhydrous solvent is critical, as BBr₃ reacts violently with water.

-

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 5 minutes. This prevents atmospheric moisture from quenching the reagent.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly, and in a dropwise manner, add a 1 M solution of boron tribromide in DCM (63 mL, 0.063 mol) via the addition funnel over 30 minutes.

-

Causality: A slow, cold addition is essential to control the exothermic reaction between the Lewis acidic BBr₃ and the Lewis basic ether oxygen.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A white solid is typically observed to precipitate out of the solution as the product is less soluble in DCM than the starting material.[6]

-

Isolation and Purification: Upon completion, filter the reaction mixture through a Büchner funnel to collect the white precipitate. Wash the collected solid several times with small portions of cold DCM to remove any unreacted starting material or soluble byproducts.

-

Drying: Dry the resulting white crystals under vacuum to yield the final product, this compound. The reported yield for this procedure is high, around 92%.[6]

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Pharmaceutical Development: It is a key intermediate for compounds targeting inflammatory and pain-related conditions.[1][10] The carboxylic acid can be converted to amides or esters, the phenol can be alkylated or acylated, and the aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Agrochemical Synthesis: Its structure can be modified to develop new herbicides or fungicides, where the bromophenolic moiety is often associated with biological activity.[1]

-

Biochemical Research: It can be used as a starting material to synthesize probes for investigating enzyme and receptor mechanisms.[10]

Conclusion

This compound is a compound whose value is defined by its structural and chemical potential. The theoretical properties outlined in this guide—from its predicted physicochemical parameters to its detailed spectroscopic signature—provide a robust framework for its intelligent application in a research and development setting. A thorough understanding of these foundational characteristics is the first step in leveraging this versatile building block to its full potential in the creation of novel, high-value molecules for the pharmaceutical and agricultural industries.

References

- This compound - SIELC Technologies.[Link]

- This compound, min 98%, 100 grams - StrebChem.[Link]

- This compound - MySkinRecipes.[Link]

- This compound | C8H7BrO3 | CID 2769628 - PubChem.[Link]

- This compound, 100 g, CAS No. 38692-80-7 | Research Chemicals - Carl ROTH.[Link]

- This compound | 38692-80-7 - J&K Scientific LLC.[Link]

- This compound - precisionFDA.[Link]

- This compound - Oakwood Chemical.[Link]

- Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB.[Link]

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020) - HMDB.[Link]

- 1-(3-Bromo-4-hydroxyphenyl)propan-1-one - PubChem.[Link]

- 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem.[Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - SEM V (H).[Link]

- NMR Spectroscopy - Hans Reich NMR Collection - University of Wisconsin.[Link]

- 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem.[Link]

- 4-Hydroxyphenylacetic acid - Wikipedia.[Link]

- Computational Insights on Molecular Structure... - Oriental Journal of Chemistry.[Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.

- Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem.[Link]

- Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) - HMDB.[Link]

- 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem.[Link]

- pKa Data Compiled by R. Williams - ACS Division of Organic Chemistry.[Link]

- 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury... - PubMed Central.[Link]

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 38692-80-7: this compound [cymitquimica.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 38692-80-7 [amp.chemicalbook.com]

- 7. bnmv.ac.in [bnmv.ac.in]

- 8. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-(3-Bromo-4-hydroxyphenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

2-(3-Bromo-4-hydroxyphenyl)acetic acid, a substituted phenylacetic acid derivative, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its strategic placement of bromine and hydroxyl functional groups on the aromatic ring makes it a versatile building block for creating more complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its pivotal role in the development of anti-inflammatory therapeutics.

IUPAC Name: 2-(3-Bromo-4-hydroxyphenyl)acetic acid[1]

Synonyms:

Physicochemical Properties

2-(3-Bromo-4-hydroxyphenyl)acetic acid is typically an off-white to yellow powder.[2] The presence of the carboxyl and hydroxyl groups allows for hydrogen bonding, influencing its solubility and reactivity.[3]

| Property | Value | Source |

| CAS Number | 38692-80-7 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][4] |

| Molecular Weight | 231.04 g/mol | [2][4] |

| Melting Point | 105-107°C | [6] |

| Boiling Point | 363.9°C | [6] |

| Appearance | Off-white to yellow powder | [2] |

Synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid: A Step-by-Step Protocol

A validated two-step synthesis method for 2-(3-Bromo-4-hydroxyphenyl)acetic acid has been reported, starting from m-bromophenol and glyoxylic acid. This process involves a condensation reaction followed by a reduction.

Experimental Workflow: Synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid

Caption: A two-step synthesis of 2-(3-Bromo-4-hydroxyphenyl)acetic acid.

Step 1: Synthesis of 2-Bromo-4-hydroxymandelic acid (Intermediate)

-